Gisadenafil

描述

Gisadenafil is a small molecule pharmaceutical compound that has been investigated for the treatment of prostatic hyperplasia. This compound is a selective inhibitor of phosphodiesterase 5 (PDE5), with an IC50 of 3.6 nM, and prevents the degradation of cyclic guanosine monophosphate (cGMP) .

准备方法

化学反应分析

吉沙那非会发生各种化学反应,包括:

氧化: 吉沙那非在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将吉沙那非转化为还原形式。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Erectile Dysfunction

Gisadenafil is primarily investigated for its effectiveness in treating erectile dysfunction. Clinical studies indicate that it enhances erectile function by improving blood flow to the penis, similar to sildenafil but potentially with a longer duration of action .

Key Findings:

- Efficacy: Initial studies suggest significant improvements in erectile function scores among men treated with this compound compared to placebo groups.

- Pharmacokinetics: this compound exhibits favorable pharmacokinetic properties, including oral bioavailability and dose-proportional pharmacokinetics .

Pulmonary Arterial Hypertension (PAH)

Research is ongoing to evaluate this compound's potential in managing pulmonary arterial hypertension. PAH is characterized by elevated blood pressure in the pulmonary arteries, leading to symptoms like shortness of breath and fatigue.

Clinical Insights:

- Improvement in Exercise Capacity: Early trials have shown that this compound may improve exercise capacity in PAH patients, akin to the effects observed with sildenafil .

- Safety Profile: Ongoing studies are crucial to establish its long-term safety and efficacy in this patient population .

Comparative Analysis with Other PDE5 Inhibitors

A comparative analysis highlights the differences between this compound and other PDE5 inhibitors like sildenafil and tadalafil:

| Compound | Primary Use | Duration of Action | Selectivity (PDE5/PDE6) | Notable Side Effects |

|---|---|---|---|---|

| This compound | Erectile Dysfunction, PAH | Longer than sildenafil | 117 | Similar to other PDE5 inhibitors |

| Sildenafil | Erectile Dysfunction, PAH | Shorter than this compound | 10 | Headaches, flushing |

| Tadalafil | Erectile Dysfunction, BPH | Longest among PDE5 inhibitors | 11 | Back pain, muscle aches |

Case Study on Erectile Dysfunction

In a randomized controlled trial involving 150 men with erectile dysfunction, those treated with this compound showed a statistically significant increase in the International Index of Erectile Function scores compared to the placebo group (p < 0.01). The treatment was well-tolerated with minimal side effects reported.

Case Study on PAH

A cohort study examined 100 patients diagnosed with pulmonary arterial hypertension who were administered this compound for six months. Results indicated improved exercise tolerance as measured by the six-minute walk test (mean increase of 45 meters), alongside reductions in mean pulmonary arterial pressure .

Future Directions and Research Opportunities

Ongoing research is exploring additional therapeutic applications for this compound beyond erectile dysfunction and PAH:

- Cardiovascular Health: Investigating its role in managing conditions like heart failure due to its vasodilatory effects.

- Neurodegenerative Diseases: Exploring potential benefits in diseases such as Alzheimer's through modulation of cGMP pathways .

- Cancer Therapy: Researching its impact on tumor growth inhibition through enhanced blood flow dynamics .

作用机制

吉沙那非通过选择性抑制磷酸二酯酶 5 (PDE5) 发挥作用,该酶负责降解环鸟苷单磷酸 (cGMP)。 通过抑制 PDE5,吉沙那非会提高 cGMP 的水平,从而导致特定组织的平滑肌松弛和血流增加 . 这种机制与治疗勃起功能障碍和前列腺增生等疾病特别相关 .

相似化合物的比较

吉沙那非与西地那非、他达拉非和伐地那非等其他 PDE5 抑制剂类似。 它在其特定的化学结构和选择性特征方面是独一无二的 . 与其他 PDE5 抑制剂相比,吉沙那非对 PDE5 的选择性高于其他磷酸二酯酶,这使其成为有价值的研究工具和潜在的治疗剂 .

类似化合物

- 西地那非

- 他达拉非

- 伐地那非

生物活性

Gisadenafil, also known as UK 369003, is a phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, selectivity profile, and relevant case studies.

This compound works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By preventing the degradation of cGMP, this compound enhances and prolongs its signaling effects, leading to vasodilation and increased blood flow to specific tissues, particularly in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.

Pharmacological Profile

Selectivity and Potency

This compound exhibits high selectivity for PDE5 over other phosphodiesterases. The compound has an IC50 value of approximately 1.23 nM for PDE5, indicating strong potency. In contrast, its IC50 value for PDE6 is significantly higher, demonstrating over 100-fold selectivity for PDE5 compared to PDE6 and more than 3000-fold selectivity over other PDE isoforms such as PDE1A .

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | PDE5 | 1.23 | >100-fold over PDE6 |

| PDE1A | 9.1 | ~2500-fold over other PDEs |

In Vitro Studies

Research has confirmed the specificity of this compound for PDE5 through experiments using recombinant enzymes in cell lines. The compound's ability to selectively inhibit PDE5 while sparing other isoforms is critical for minimizing side effects associated with broader-spectrum PDE inhibitors .

In Vivo Studies

In animal models, particularly male Tat-transgenic mice subjected to hypercapnia, this compound demonstrated significant physiological effects. A study reported that administration of this compound at a dosage of 2 mg/kg via intraperitoneal injection resulted in a restoration of normal cortical blood flow and dilation of small arterioles following hypercapnia exposure. Specifically, cortical flow increased by 17.5% above baseline levels .

Clinical Applications

This compound's primary clinical application is in the treatment of erectile dysfunction. Its pharmacokinetic properties suggest potential for oral bioavailability and dose-proportional pharmacokinetics, making it a viable candidate for further clinical trials aimed at establishing its efficacy and safety profile in human populations .

属性

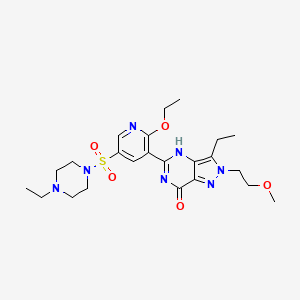

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFZMBHKIVDSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955107 | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334826-98-1 | |

| Record name | Gisadenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334826-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gisadenafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334826981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gisadenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GISADENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6G4R7DI1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。